

Application Note: Step-by-Step Synthesis of Poziotinib Intermediates

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Compound of Interest

Compound Name: 4-(4-Aminophenoxy)-3-methoxybenzotrile

CAS No.: 1019441-94-1

Cat. No.: B1517561

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Executive Summary

Poziotinib (HM781-36B) is an orally active, irreversible pan-HER tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4. Structurally, it features a quinazoline scaffold, a halogenated aniline moiety, and a piperidine-linked acrylamide "warhead" essential for covalent bonding to the cysteine residue (Cys797 in EGFR) of the kinase domain.

This application note provides a rigorous, step-by-step synthetic guide for Poziotinib, focusing on the construction of key intermediates. Unlike generic summaries, this protocol emphasizes causality—explaining why specific reagents and conditions are chosen—to ensure reproducibility and high purity.

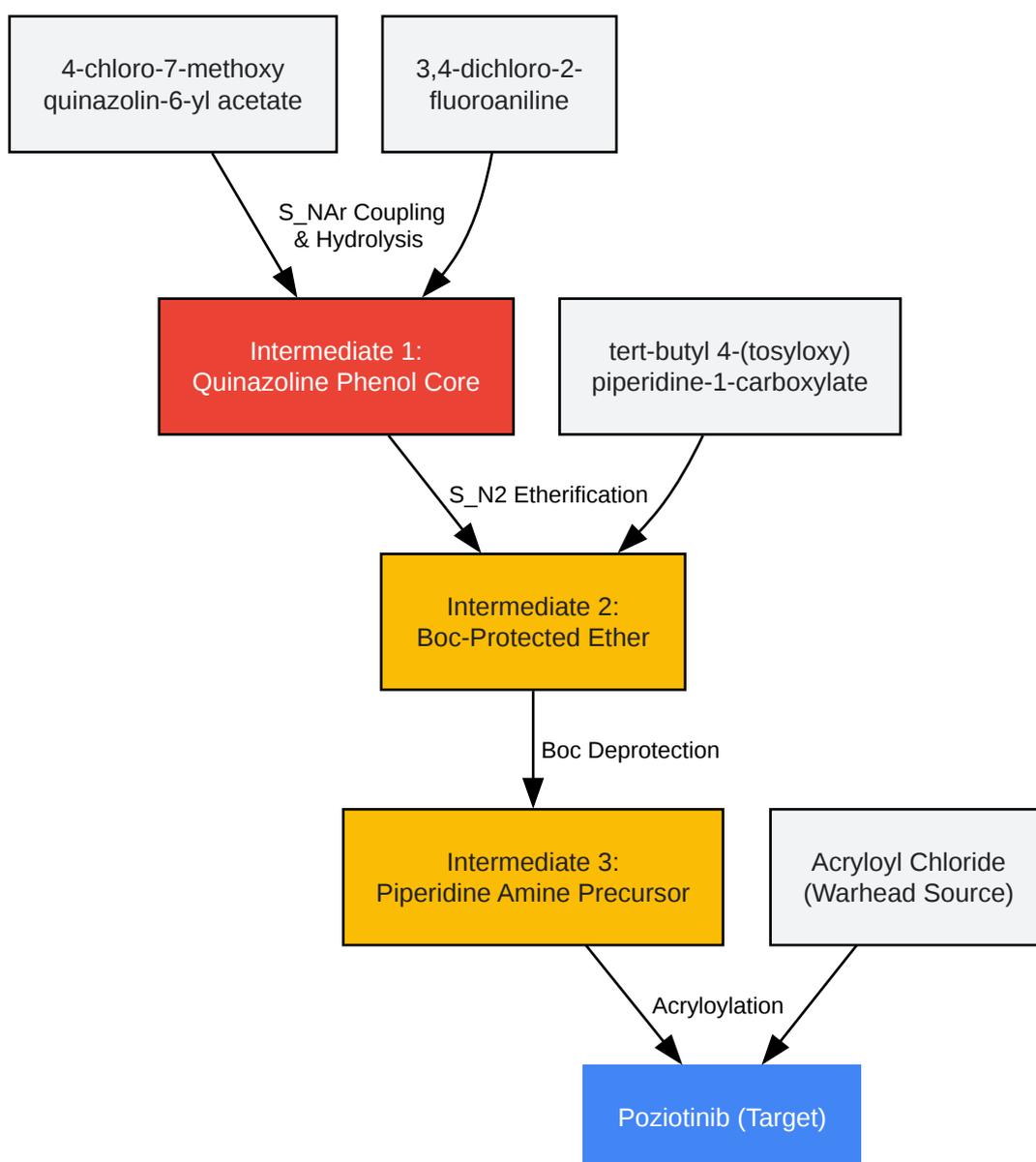
Retrosynthetic Analysis & Strategy

To design a robust synthetic route, we deconstruct Poziotinib into three primary synthons:

- The Core: 6-hydroxy-7-methoxyquinazoline.
- The Specificity Element: 3,4-dichloro-2-fluoroaniline (imparts selectivity and potency).[1]
- The Warhead Linker: 1-acryloylpiperidin-4-yl moiety (governs solubility and covalent binding).

The convergent strategy involves building the "Core + Specificity" intermediate first, followed by the attachment of the "Linker," and finally installing the acrylamide warhead. This prevents the premature polymerization of the sensitive acrylamide group.

Pathway Visualization[2]



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Figure 1: Retrosynthetic disconnection of Pozitotinib showing the convergent assembly of the quinazoline core, aniline moiety, and piperidine linker.

Detailed Experimental Protocols

Phase 1: Construction of the Quinazoline Phenol (Intermediate 1)

Target Molecule: 4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Rationale: This step establishes the core scaffold and installs the hydrophobic aniline group required for the ATP-binding pocket. We utilize an acetate-protected quinazoline to prevent side reactions during the chlorination step.

Reagents & Materials:

- Starting Material: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (SM-1)
- Reagent: Phosphoryl chloride (POCl₃)
- Reagent: 3,4-dichloro-2-fluoroaniline[1][2]
- Solvents: Toluene, Isopropanol (IPA)
- Base: Ammonia (aqueous) or NaOH (for hydrolysis)

Protocol:

- Chlorination:
 - Charge a reaction vessel with SM-1 (1.0 eq) and toluene (10 vol).
 - Add POCl₃ (5.0 eq) dropwise at room temperature. Note: POCl₃ acts as both reagent and solvent; excess ensures complete conversion of the tautomeric amide to the imidoyl chloride.
 - Heat to reflux (110°C) for 3–5 hours. Monitor by TLC/HPLC for disappearance of SM-1.
 - Workup: Cool to RT. Concentrate under reduced pressure to remove excess POCl₃

. Critical: Remove as much POCl

as possible to prevent violent exotherms in the next step.

- S

Ar Coupling:

- Dissolve the crude chloro-intermediate in Isopropanol (10 vol).
- Add 3,4-dichloro-2-fluoroaniline (1.1 eq).
- Heat to reflux (82°C) for 4 hours. The product often precipitates as the HCl salt.
- Cool to RT and filter. Wash the cake with cold IPA.

- Hydrolysis (Deacetylation):

- Suspend the solid in Methanol (10 vol).
- Add NH

OH (28% aq, 5.0 eq) or 2N NaOH. Stir at RT for 2–4 hours. Note: The acetate group is labile; mild basic conditions cleave it to reveal the free phenol at C6 without affecting the aniline linkage.

- Neutralize with dilute HCl if NaOH was used. Filter the precipitate, wash with water and diethyl ether.
- Drying: Vacuum oven at 50°C.

Yield Expectation: 75–85% Key Quality Attribute: Purity >98% by HPLC. Absence of 4-oxo impurity.

Phase 2: Etherification Linkage (Intermediate 2)

Target Molecule: tert-butyl 4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate Rationale: The 6-OH group is a weak nucleophile. We use a specialized leaving group (tosylate) on the piperidine ring and a mild base to favor O-alkylation over N-alkylation.

Reagents:

- Substrate: Intermediate 1 (from Phase 1)
- Linker: tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.5 eq)
- Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
- Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq)
- Solvent: DMF or DMAc (Dimethylacetamide)

Protocol:

- Charge Intermediate 1 (1.0 eq), K₂CO₃ (2.0 eq), and TBAI (0.1 eq) into DMF (10 vol).
- Stir at RT for 30 mins to ensure deprotonation of the phenol (Phenoxide formation).
- Add Linker (1.5 eq).
- Heat to 70–80°C for 12–16 hours. Caution: Do not exceed 90°C to avoid decomposition of the Boc group or elimination of the tosylate to form an alkene.
- Workup: Cool to RT. Pour the mixture into ice-water (50 vol). The product should precipitate. [\[3\]](#)
- Stir for 1 hour to granulate the solid. Filter and wash copiously with water.
- Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Data Summary:

Parameter	Specification
Appearance	Off-white to pale yellow solid
MS (ESI)	[M+H] calc. ~637.1
Critical Impurity	Unreacted Phenol (<1%)

Phase 3: Warhead Installation (Final Assembly)

Target Molecule: Pozitotinib (Free Base/HCl Salt) Rationale: This phase involves two steps: removing the Boc protecting group and immediately capping the secondary amine with acryloyl chloride. This must be done carefully to avoid polymerization of the acrylamide.

Protocol:

Step 3A: Deprotection

- Dissolve Intermediate 2 in Dichloromethane (DCM) or Methanol.
- Add 4M HCl in Dioxane (5-10 eq). Stir at RT for 2–3 hours.
- Monitor by HPLC for complete Boc removal.
- Concentrate to dryness to obtain the amine hydrochloride salt.

Step 3B: Acryloylation

- Suspend the amine salt in THF/Water (1:1 mixture) or DCM. Note: A biphasic Schotten-Baumann condition (THF/Water + NaHCO₃) is often superior for controlling selectivity and preventing bis-acylation.
- Cool to 0°C (Ice bath).
- Add NaHCO₃ (3.0 eq) to neutralize the salt and scavenge HCl generated.

- Add Acryloyl Chloride (1.1 eq) dropwise over 20 minutes. Critical: Maintain temp < 5°C. Acryloyl chloride is highly reactive.
- Stir at 0°C for 1 hour.
- Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄.
- Purification: Flash chromatography (DCM:MeOH 95:5) or recrystallization from Acetone/Ethanol.

Process Optimization & Troubleshooting

Optimization Table

Issue	Root Cause	Solution
Low Yield in Etherification	Poor solubility of phenoxide; elimination of tosylate.	Switch solvent to DMAc; Add TBAI catalyst; Ensure K ₂ CO ₃ is finely milled.
Polymerization during Step 3	High temperature or lack of radical scavenger.	Keep reaction at 0°C; Add trace hydroquinone (MEHQ) if scaling up; Use fresh acryloyl chloride.
Bis-acylation	Excess acryloyl chloride or high pH.	Strictly control stoichiometry (1.05–1.1 eq); Add reagent slowly.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, check the

¹H NMR of the final product. Key diagnostic peaks for Poziotinib:

- Acrylamide protons: A multiplet region between 6.0 – 6.8 ppm (3H) confirming the presence of the warhead.
- Quinazoline Singlets: Two distinct singlets around 8.0 – 8.5 ppm (H-2 and H-5/8).
- Aniline: Characteristic splitting pattern for the 3,4-dichloro-2-fluorophenyl group.[1]

References

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